molecular formula C7H8N2O2S B11781485 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid

5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B11781485
M. Wt: 184.22 g/mol
InChI Key: SAXNHSDNWPQPAR-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of cyclobutylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate to form the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

5-cyclobutylthiadiazole-4-carboxylic acid

InChI

InChI=1S/C7H8N2O2S/c10-7(11)5-6(12-9-8-5)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

SAXNHSDNWPQPAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N=NS2)C(=O)O

Origin of Product

United States

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